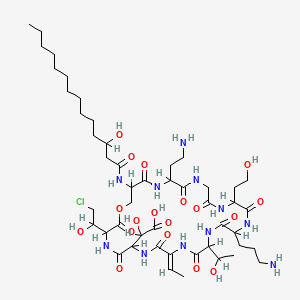
Syringotoxin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syringotoxin B is a natural product found in Pseudomonas syringae with data available.
Aplicaciones Científicas De Investigación
Membrane Permeability and Pore Formation
Syringotoxin B, as part of the cyclic lipodepsipeptides family produced by Pseudomonas syringae, has been studied for its effects on membrane permeability. Research has shown that it affects the permeability of human red blood cells and model bilayer lipid membranes. This includes time-dependent pore inactivation observed in red blood cells at different temperatures, providing insights into the dynamics of membrane interactions and potential biomedical applications in understanding cellular responses to external agents (Szabó et al., 2002).
Antifungal and Antibacterial Properties
Studies have explored the antifungal and antibacterial properties of syringotoxin B, particularly its impact on fungal species, including human pathogens. The structural differences in membrane composition influence the biological activity of syringotoxin B, and molecular dynamics simulations have been used to understand its interaction with lipid membranes. These insights are crucial for developing targeted antifungal and antibacterial strategies (Mátyus et al., 2008).
Channel-Forming Activity in Cell Membranes
Syringotoxin B has been identified to exhibit channel-forming activity in bilayer lipid membranes. This property is crucial for understanding the mechanism of ion transport across cell membranes and can have significant implications in the development of drugs targeting cellular ion channels. The study of these channels and their conductance properties offers valuable information for biomedical applications, particularly in designing therapeutics that modulate cellular ion flux (Gur'nev et al., 2002).
Role in Plant Pathology
The role of syringotoxin B in plant pathology has been studied, particularly its contribution to the symptoms and disease progression caused by Pseudomonas syringae. Understanding the mode of action of such phytotoxins can inform the development of resistant plant varieties and strategies to mitigate crop losses due to bacterial infections (Bender, 2004).
Propiedades
Número CAS |
65547-14-0 |
|---|---|
Nombre del producto |
Syringotoxin B |
Fórmula molecular |
C48H82ClN11O18 |
Peso molecular |
1136.7 g/mol |
Nombre IUPAC |
2-[(9Z)-24-(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C48H82ClN11O18/c1-4-6-7-8-9-10-11-12-13-15-27(63)22-34(65)54-32-25-78-48(77)37(33(64)23-49)59-46(74)38(39(67)47(75)76)60-41(69)28(5-2)55-45(73)36(26(3)62)58-43(71)29(16-14-19-50)56-42(70)31(18-21-61)53-35(66)24-52-40(68)30(17-20-51)57-44(32)72/h5,26-27,29-33,36-39,61-64,67H,4,6-25,50-51H2,1-3H3,(H,52,68)(H,53,66)(H,54,65)(H,55,73)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,69)(H,75,76)/b28-5- |
Clave InChI |
GFIQMTUSPKSFSY-XNUQMYNASA-N |
SMILES isomérico |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Sinónimos |
syringotoxin syringotoxin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



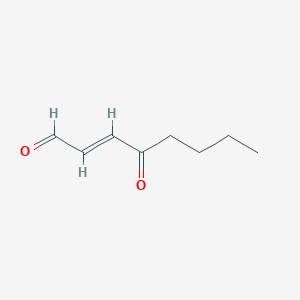
![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)
![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)

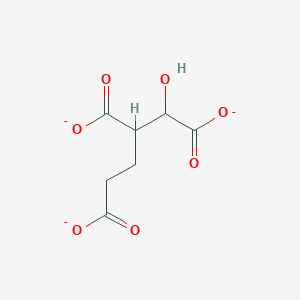
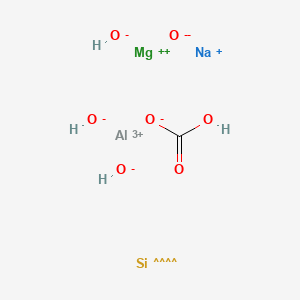

![N-[(E)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1233897.png)
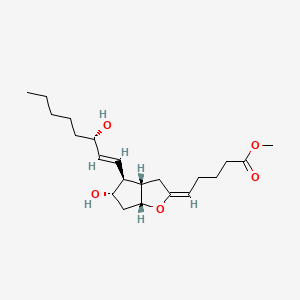
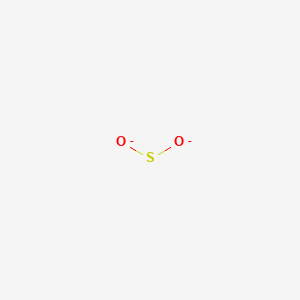
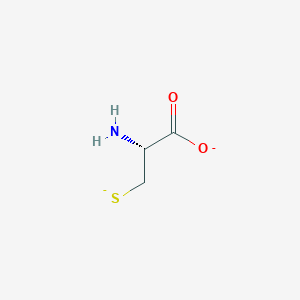
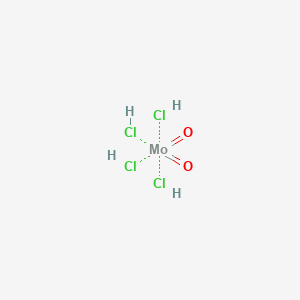
![4-(dimethylamino)-N'-[1-(3-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B1233905.png)
![(2-Phenylbenzo[h]quinolin-4-yl)-piperidin-1-ium-2-ylmethanol;chloride](/img/structure/B1233906.png)